Defensin-B2
Description
Historical Discovery and Identification
The historical discovery of Human β-Defensin 2 occurred in 1997 when researchers first identified this compound in human skin tissue. The initial isolation was performed from lesional skin samples obtained from patients with psoriasis, representing a significant breakthrough in understanding cutaneous antimicrobial defense mechanisms. This discovery marked the identification of the first human defensin that demonstrated inducible expression patterns in response to inflammatory stimuli and microbial contact.
The identification process involved extensive biochemical characterization of psoriatic scale extracts, which revealed the presence of a novel cysteine-rich peptide with potent antimicrobial properties. Subsequent structural analysis confirmed that this compound represented a distinct member of the β-defensin family, exhibiting unique characteristics that distinguished it from previously identified α-defensins and the constitutively expressed Human β-Defensin 1. The discovery established Human β-Defensin 2 as the first member of the human defensin family that demonstrated locally inducible expression patterns regulated by inflammatory processes.
Following its initial identification in skin tissue, researchers expanded their investigations to examine the distribution and expression patterns of Human β-Defensin 2 across various epithelial surfaces throughout the human body. These studies revealed widespread expression in respiratory tract epithelia, particularly in the infected lung tissue of patients with cystic fibrosis, suggesting broader physiological roles beyond cutaneous defense. The compound was subsequently identified in numerous other epithelial tissues, establishing its importance as a ubiquitous component of mucosal antimicrobial defense systems.
Nomenclature and Classification
The nomenclature of Human β-Defensin 2 reflects its classification within the broader defensin peptide family and incorporates multiple designation systems that have evolved throughout the scientific literature. The compound is officially designated as Human β-Defensin 2, but it is also known by several alternative names including skin-antimicrobial peptide 1. This dual nomenclature system reflects both its functional characteristics as an antimicrobial agent and its initial discovery location within skin tissue.
Within the defensin classification system, Human β-Defensin 2 belongs to the β-defensin subfamily, which is distinguished from α-defensins and θ-defensins by specific structural characteristics and disulfide bridging patterns. The β-defensin family is characterized by a triple-stranded β-hairpin structure stabilized by six disulfide-linked cysteine residues arranged in a specific connectivity pattern. This structural arrangement differs significantly from α-defensins, which exhibit alternative disulfide bonding configurations that result in distinct three-dimensional conformations.
The chemical classification of Human β-Defensin 2 places it within the broader category of antimicrobial proteins, which represent fundamental elements of primary immune responses against pathogenic organisms. These molecules are characterized as small endogenous cationic compounds that are expressed primarily by phagocytic and epithelial cells throughout the body. The antimicrobial activity spectrum of Human β-Defensin 2 encompasses a broad range of pathogens, including Gram-positive and Gram-negative bacteria, viruses, yeasts, and fungi.
| Classification Level | Designation | Characteristics |
|---|---|---|
| Peptide Family | Defensin | Cysteine-rich antimicrobial peptides |
| Subfamily | β-Defensin | Triple-stranded β-hairpin structure |
| Specific Peptide | Human β-Defensin 2 | 41 amino acids, inducible expression |
| Alternative Names | Skin-antimicrobial peptide 1 | Reflects discovery in skin tissue |
| Molecular Weight | 4,328 daltons | Low molecular weight peptide |
Evolutionary Conservation and Phylogenetic Analysis
The evolutionary conservation of Human β-Defensin 2 reveals fascinating insights into the ancient origins and functional importance of β-defensin antimicrobial peptides across diverse biological systems. Phylogenetic analysis demonstrates that β-defensins represent a vertebrate-specific group of antimicrobial peptides that have maintained structural and functional conservation throughout vertebrate evolution, ranging from bony fish to humans. This remarkable conservation suggests fundamental importance in host defense mechanisms that has been preserved through millions of years of evolutionary pressure.
Comparative structural analysis between Human β-Defensin 2 and related peptides from other species reveals striking three-dimensional similarities that extend beyond simple sequence homology. Research has demonstrated significant structural congruence between human β-defensin peptides and antimicrobial compounds found in other vertebrate lineages, including reptilian and avian species. These structural similarities encompass critical functional domains, particularly the α-helical and γ-core regions that are essential for antimicrobial activity.
The evolutionary origin of β-defensins has been traced through comprehensive phylogenetic studies that examine relationships between vertebrate antimicrobial peptides and related compounds found in invertebrate species. Evidence suggests that β-defensins emerged from an ancestral big defensin through processes involving exon shuffling or intronization of exonic sequences. The defensin domain appears to have originated early in metazoan evolution, with evolutionary roots that can be traced to the common ancestor of bilateral metazoans.
Phylogenetic distribution analysis reveals that the β-defensin structural framework has been maintained across diverse taxonomic groups, including Arthropoda, Mollusca, and Cephalochordata. This broad distribution pattern suggests that the fundamental antimicrobial mechanisms employed by Human β-Defensin 2 represent ancient evolutionary solutions to the challenge of microbial defense. The conservation of three-dimensional structure and disulfide bridging patterns across such diverse lineages indicates strong selective pressure to maintain these specific molecular arrangements.
| Evolutionary Relationship | Species Group | Structural Conservation | Functional Similarity |
|---|---|---|---|
| Vertebrate β-defensins | Mammals, birds, reptiles, fish | High structural homology | Conserved antimicrobial activity |
| Invertebrate big defensins | Arthropods, mollusks | Shared β-sheet topology | Similar disulfide patterns |
| Ancestral relationships | Bilateral metazoans | Core structural elements | Ancient antimicrobial function |
Gene Structure and Genomic Organization
The gene structure of Human β-Defensin 2 exhibits characteristic features that are shared among β-defensin family members while displaying unique organizational elements that contribute to its specific regulatory properties. The Human β-Defensin 2 gene, designated as DEFB4, is located on chromosome 8p23.1 within a region that demonstrates extensive copy number variation across human populations. This genomic location places the gene within a cluster of related β-defensin genes that collectively contribute to antimicrobial defense capabilities.
The DEFB4 gene spans approximately 2 kilobases and consists of two exons separated by a single intron, representing the typical organizational pattern observed throughout the β-defensin gene family. The first exon encompasses the 5' untranslated region and encodes the signal peptide sequence that directs the nascent protein for secretion, while the second exon contains the coding sequence for the mature 41-amino acid peptide. This two-exon structure represents a conserved architectural feature that facilitates the precise processing required to generate the active antimicrobial peptide from its precursor form.
The genomic organization of the DEFB4 gene region reveals complex copy number variation patterns that significantly influence Human β-Defensin 2 expression levels and antimicrobial activity. The gene is situated within a 322-kilobase region that exhibits diploid copy numbers ranging from 1 to 12 copies per individual. This extensive copy number variation represents one of the most dramatic examples of structural genomic variation affecting antimicrobial peptide expression in human populations.
Chromosome mapping studies have precisely localized the DEFB4 gene and related β-defensin genes to chromosome 8p23 using fluorescence in situ hybridization techniques. The genomic arrangement places Human β-Defensin 1 within 40-100 kilobases of the α-defensin gene cluster, while DEFB4 is positioned approximately 500-600 kilobases from the Human β-Defensin 1 gene. This clustered organization facilitates coordinated regulation of multiple antimicrobial peptide genes and suggests evolutionary mechanisms involving gene duplication and divergence.
The discovery of multiple β-defensin gene clusters across different chromosomes has revealed the complexity of genomic organization within this gene family. Beyond the primary cluster on chromosome 8p23, additional β-defensin genes have been identified on chromosomes 6p12, 20q11.1, and 20p13, representing distinct evolutionary clusters that arose through ancient duplication events. These multiple clusters contain a total of 28 human β-defensin genes, indicating far greater genetic diversity within this antimicrobial peptide family than previously recognized.
| Genomic Feature | DEFB4 Gene Characteristics | Functional Significance |
|---|---|---|
| Chromosomal Location | 8p23.1 | Clustered with related defensin genes |
| Gene Size | Approximately 2 kilobases | Compact structure facilitating regulation |
| Exon Structure | Two exons, one intron | Conserved β-defensin organization |
| Copy Number Range | 1-12 copies per diploid genome | Variable expression potential |
| Cluster Organization | Part of 322 kb variable region | Coordinated antimicrobial gene regulation |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLNNKCAYFRGQCRRKCPQRDIFFGFCRNHDQCCLSSLHTRH |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Clinical Implications
- This compound vs. hBD1: A 2023 study found serum hBD2 levels correlated strongly with bacterial sepsis (AUC = 0.91), outperforming hBD1 (AUC = 0.76) in diagnostic accuracy .
- This compound vs. Histatin-5 : In oral infections, Histatin-5 reduced C. albicans load by 90% in vitro, while hBD2 achieved 70% inhibition but with broader anti-inflammatory benefits .
- Resistance: Pathogens like Pseudomonas aeruginosa develop less resistance to this compound than to α-defensins, attributed to its dual membrane disruption and immune signaling roles .
Preparation Methods
Recombinant Expression Systems for Defensin-B2
1.1 Expression in Escherichia coli
Gene Design and Cloning: A codon-optimized gene encoding hBD-2 is synthesized, often by recursive PCR, and cloned into an expression vector such as pET28a. The gene is fused to a carrier protein (e.g., His-KSI fusion) to promote expression in inclusion bodies and reduce toxicity to the host cells.
Expression Conditions: The recombinant plasmid is transformed into E. coli strains optimized for protein expression. Induction is typically done using IPTG, leading to high-level expression of the fusion protein in insoluble form.
Purification and Refolding: The insoluble fusion protein is isolated from inclusion bodies, chemically cleaved to release mature hBD-2, and oxidized to form correct disulfide bonds characteristic of β-defensins. Purification is performed using chromatographic techniques.
Characterization: The purified hBD-2 is analyzed by high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm correct folding and disulfide bond formation. Functional assays confirm antimicrobial and chemotactic activities.
This method is cost-effective, scalable, and yields milligram quantities of active hBD-2 suitable for structural and functional studies.
1.2 Expression in Pichia pastoris (Yeast System)
Vector Construction: The coding sequence of hBD-2 is amplified from human epithelial cell lines (e.g., FaDu cells) and cloned into a yeast expression vector such as pPICZαA.
Induction: The recombinant Pichia pastoris strains are grown in buffered glycerol complex medium (BMGY) and then switched to buffered methanol complex medium (BMMY) to induce protein expression. Methanol concentrations of 1%, 2%, and 3% are tested to optimize expression.
Secretion and Purification: hBD-2 is secreted into the culture medium, facilitating purification. The protein is purified using affinity chromatography (e.g., MagneHis™ Protein Purification System), and purity is confirmed by SDS-PAGE and Western blotting.
Yield and Activity: This system allows for post-translational modifications and proper folding. Expression levels can be enhanced by pathogen-induced expression in epithelial cells prior to cloning.
Chemical Modification and Analysis of this compound
Modification by Dicarbonyl Compounds: Recombinant hBD-2 can be chemically modified by reactive dicarbonyls such as methylglyoxal (MGO) and glyoxal (GO) to study effects on structure and function.
Incubation Protocol: rhBD-2 (200 ng/10 μl) is incubated at 37°C with MGO or GO at concentrations of 1, 10, or 100 μM in phosphate-buffered saline (pH 7.5) for various times (2, 24, 48, 72 hours).
Sample Preparation for Mass Spectrometry: After incubation, samples are purified by solid-phase extraction using C18 ZipTip pipette tips, dried, and re-suspended in ammonium bicarbonate buffer. Reduction with dithiothreitol and alkylation with iodoacetamide are performed to break disulfide bonds before proteolysis with trypsin.
Analytical Techniques: Modified peptides are analyzed by MALDI-TOF MS and LC/MS/MS to detect adduct formation and structural changes.
Functional Assays: The antimicrobial activity is assessed by radial diffusion assays against gram-positive and gram-negative bacteria. Chemotactic activity is measured using chemotaxis assays with CEM-SS cells, evaluating the impact of chemical modification on immune cell recruitment.
Summary Table of Preparation Methods
| Preparation Step | Method Details | Advantages | Challenges/Notes | References |
|---|---|---|---|---|
| Gene Synthesis & Cloning | Codon-optimized gene synthesized; cloned into bacterial or yeast expression vectors | Optimizes expression efficiency | Requires precise design | |
| Expression Host | E. coli (inclusion bodies) or Pichia pastoris (secreted protein) | E. coli: cost-effective, high yield Yeast: proper folding, secretion |
E. coli: requires refolding Yeast: slower growth |
|
| Induction Conditions | IPTG induction in E. coli; methanol induction in Pichia pastoris | Controlled expression | Optimization needed for yield | |
| Purification | Chromatography (affinity, reversed-phase); solid-phase extraction for modified peptides | High purity achievable | Multiple steps, potential yield loss | |
| Chemical Modification | Incubation with methylglyoxal or glyoxal at 37°C for up to 72 hours | Studies structure-function relationship | Potential loss of activity | |
| Structural Characterization | MALDI-TOF MS, LC/MS/MS, NMR spectroscopy | Confirms correct folding and modifications | Requires specialized equipment | |
| Functional Assays | Radial diffusion (antimicrobial), chemotaxis assays (immune cell migration) | Validates biological activity | Sensitive to peptide modifications |
Detailed Research Findings
Expression in E. coli yields milligram amounts of hBD-2 with correct disulfide bond formation, confirmed by NMR and mass spectrometry. The peptide exhibits antimicrobial activity against E. coli, Pseudomonas aeruginosa, and Candida albicans, and induces chemotaxis in CCR6-expressing HEK293 cells.
Expression in Pichia pastoris allows secretion of hBD-2 into the medium, simplifying purification. Methanol concentration influences expression levels, with 1–3% methanol tested for optimization. The protein is purified via affinity chromatography and confirmed by SDS-PAGE and Western blot.
Chemical modification with methylglyoxal or glyoxal leads to the formation of adducts detectable by mass spectrometry. Such modifications can alter antimicrobial and chemotactic functions, providing insights into the peptide’s stability and interaction with reactive metabolites.
Q & A
Q. What experimental methodologies are most effective for characterizing the antimicrobial activity of Defensin-B2?
To assess antimicrobial activity, employ in vitro assays such as broth microdilution (to determine minimum inhibitory concentrations) and time-kill curves (to evaluate bactericidal kinetics). Pair these with electron microscopy to visualize membrane disruption in target pathogens . Validate findings using statistical tools (e.g., ANOVA for dose-response comparisons) and include controls (e.g., scrambled peptide sequences) to isolate this compound-specific effects .
Q. How can researchers confirm the structural stability of this compound under varying physiological conditions?
Use circular dichroism (CD) spectroscopy to analyze secondary structure changes (e.g., β-sheet conformation) across pH gradients or salt concentrations. Complement with nuclear magnetic resonance (NMR) for atomic-level resolution in simulated biological environments . Ensure reproducibility by repeating experiments with independent peptide batches and reporting mean ± SD values .
Q. What model systems are appropriate for studying this compound’s role in mucosal immunity?
Primary epithelial cell cultures (e.g., airway or intestinal cells) and transgenic murine models (e.g., Defb2-knockout mice) are optimal. Monitor cytokine profiles (via ELISA) and microbial colonization post-infection to link this compound activity to immune outcomes . Validate models using immunohistochemistry to confirm peptide localization in mucosal tissues .
Advanced Research Questions
Q. How can conflicting data on this compound’s cytotoxicity in mammalian cells be resolved?
Discrepancies often arise from cell-type specificity or dosage variations . Perform dose-response assays (0.1–100 µM) across multiple cell lines (e.g., HEK293, A549) and measure viability via MTT assays. Use flow cytometry to distinguish apoptotic vs. necrotic pathways. Cross-reference findings with proteomic datasets to identify stress-response biomarkers .
Q. What strategies mitigate experimental bias when analyzing this compound’s synergy with antibiotics?
Adopt blinded study designs for data collection and analysis. Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) and classify interactions (synergistic/additive/antagonistic). Validate with RNA-seq to identify co-treatment-induced transcriptional changes in pathogens .
Q. How can computational modeling enhance the understanding of this compound’s interaction with microbial membranes?
Apply molecular dynamics simulations to predict peptide-lipid interactions (e.g., using GROMACS). Parameterize models with experimental data (e.g., membrane depolarization assays). Compare simulations across microbial species (e.g., E. coli vs. C. albicans) to explain selectivity . Publish raw simulation trajectories in repositories for peer validation .
Methodological Considerations
Q. What statistical approaches are critical for analyzing high-throughput this compound expression data?
For RNA-seq or proteomics datasets, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple comparisons. Use principal component analysis (PCA) to identify outliers and gene set enrichment analysis (GSEA) to link this compound expression to immune pathways .
Q. How should researchers address variability in this compound quantification across ELISA kits?
Standardize protocols using commercially validated antibodies and include a reference peptide in all runs. Perform inter-laboratory comparisons to calibrate absolute concentrations. Report kit lot numbers and dilution factors to enhance reproducibility .
Data Presentation and Validation
Q. What criteria ensure rigorous peer review of this compound research?
- Transparency : Share raw data (e.g., microscopy images, spectra) in public repositories (e.g., Zenodo).
- Reproducibility : Detail buffer compositions, instrument settings, and statistical thresholds in supplementary materials .
- Ethics : Disclose conflicts of interest (e.g., funding from peptide synthesis companies) .
Q. How can meta-analyses reconcile contradictory findings in this compound literature?
Use PRISMA guidelines to systematically screen studies. Apply random-effects models to account for heterogeneity (e.g., species, assay types). Highlight methodological weaknesses (e.g., lack of blinding) in sensitivity analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
